(3-Methoxyprop-1-yn-1-yl)boronic acid
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Overview
Description
(3-Methoxyprop-1-yn-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a methoxypropynyl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, making them valuable intermediates in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne with a boron-containing reagent. One common method is the hydroboration of 3-methoxyprop-1-yne using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyprop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted boronic acids .
Scientific Research Applications
(3-Methoxyprop-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxyprop-1-yn-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a methoxypropynyl group.
Vinylboronic acid: Contains a vinyl group instead of a methoxypropynyl group.
Alkynylboronic acids: A broader class of compounds with various alkynyl groups attached to the boronic acid moiety.
Uniqueness
(3-Methoxyprop-1-yn-1-yl)boronic acid is unique due to the presence of the methoxypropynyl group, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C4H7BO3 |
---|---|
Molecular Weight |
113.91 g/mol |
IUPAC Name |
3-methoxyprop-1-ynylboronic acid |
InChI |
InChI=1S/C4H7BO3/c1-8-4-2-3-5(6)7/h6-7H,4H2,1H3 |
InChI Key |
QRNCAZFQVOVGGW-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCOC)(O)O |
Origin of Product |
United States |
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